[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride
Overview
Description
“[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C10H12ClN3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound has been successfully synthesized using a polyphosphoric acid condensation route, demonstrating a high yield. Spectroscopic characterization includes FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry techniques (Shimoga, Shin, & Kim, 2018).
Crystal Structure Analysis : Research involving the crystal structure of similar compounds like bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provides insights into the molecular conformation and interactions of related molecules (Dong & Huo, 2009).
Pharmaceutical Research
Anticancer Activity : Compounds like 1,3-oxazol-4-ylphosphonium salts, related to the subject compound, have shown significant anticancer activity in vitro, suggesting potential therapeutic applications in cancer treatment (Brusnakov et al., 2022).
Antimicrobial Properties : Novel compounds with 1,3-oxazole structures have been synthesized and found to possess antimicrobial activities, indicating their potential use in developing new antimicrobial drugs (Mehta, 2016).
Chemical and Material Science
Corrosion Inhibition : Oxazole derivatives have been evaluated as corrosion inhibitors on mild steel, revealing that these compounds significantly reduce corrosion rates. This suggests the potential application of similar compounds in corrosion prevention (Rahmani et al., 2018).
Luminescence Properties : Research on oxazole derivatives has explored their luminescence properties, which could be relevant for applications in optoelectronic devices (Shershukov & Krasovitskii, 1977).
properties
IUPAC Name |
[5-(4-methylphenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10;/h2-5,7H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNNPNEEFEGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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